molecular formula C18H17ClN4O B2718813 N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 1251593-58-4

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

Cat. No.: B2718813
CAS No.: 1251593-58-4
M. Wt: 340.81
InChI Key: XQSYJMPPIUUOOZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the 3,5-Dimethyl-1H-pyrazol-1-yl Group: The pyrazole ring can be attached through a condensation reaction between a pyrazole derivative and the nicotinamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents for substitution reactions include halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12-9-13(2)23(22-12)17-8-5-15(11-20-17)18(24)21-10-14-3-6-16(19)7-4-14/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSYJMPPIUUOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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